molecular formula C5H3IN2O B1378828 2-Iodopyrimidine-5-carbaldehyde CAS No. 1461708-57-5

2-Iodopyrimidine-5-carbaldehyde

Cat. No. B1378828
M. Wt: 233.99 g/mol
InChI Key: FDKACNIPNNUNEC-UHFFFAOYSA-N
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Description

2-Iodopyrimidine-5-carbaldehyde is a chemical compound with the CAS Number: 1461708-57-5 . It has a molecular weight of 234 and its IUPAC name is 2-iodopyrimidine-5-carbaldehyde . It is usually in powder form .


Molecular Structure Analysis

The InChI code for 2-Iodopyrimidine-5-carbaldehyde is 1S/C5H3IN2O/c6-5-7-1-4 (3-9)2-8-5/h1-3H . This indicates that the molecule consists of 5 carbon atoms, 3 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2-Iodopyrimidine-5-carbaldehyde is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 234 .

Scientific Research Applications

Chemistry and Synthetic Applications

Biological Activity and Drug Discovery

In the realm of drug discovery, the derivatives of 2-Iodopyrimidine-5-carbaldehyde have been explored for their biological activities. For instance, the discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases by Xu et al. (2008) highlights the compound's potential in targeting cancer pathways Guozhang Xu, L. L. Searle, T. V. Hughes, A. K. Beck, P. Connolly, M. Abad, M. Neeper, G. Struble, B. Springer, S. Emanuel, R. H. Gruninger, N. Pandey, M. Adams, Sandra J Moreno-Mazza, Angel R. Fuentes-Pesquera, S. Middleton, L. Greenberger, 2008. This research underscores the role of 2-Iodopyrimidine-5-carbaldehyde in the development of targeted therapies.

Material Science and Advanced Synthesis

Moreover, 2-Iodopyrimidine-5-carbaldehyde's applications extend into materials science, where its derivatives are used to engineer complex molecular structures. For example, Maes et al. (2005) utilized a derivative for the synthesis of expanded porphyrins, which are of interest due to their unique photophysical properties and potential applications in photodynamic therapy and as molecular sensors W. Maes, J. Vanderhaeghen, W. Dehaen, 2005.

Safety And Hazards

The safety information for 2-Iodopyrimidine-5-carbaldehyde includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-iodopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKACNIPNNUNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodopyrimidine-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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